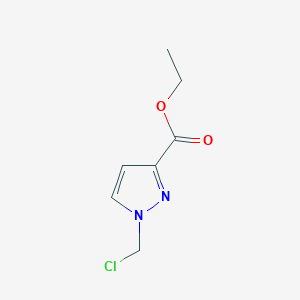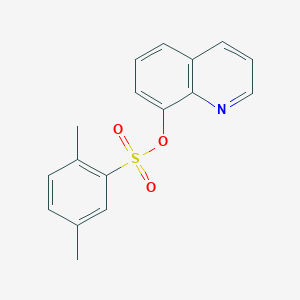
4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazin-3 (2H)-ones, which is a class of compounds that includes the compound , has been detailed in a number of comprehensive reviews . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazinone, which is a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . This structure is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .Chemical Reactions Analysis
Pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . A variety of 6-phenyl-4,5-dihydro-3 (2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats . Considerable activity in this area has been observed for a variety of substituents on the phenyl moiety .Aplicaciones Científicas De Investigación
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including ones structurally related to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide, have been studied for their herbicidal action. These compounds inhibit the Hill reaction and photosynthesis, contributing to their phytotoxicity. A particular compound, identified as a new experimental herbicide, showed additional biological properties: resistance to metabolic detoxication in plants and a mechanism involving interference with chloroplast development, akin to other herbicides like atrazine. This suggests potential agricultural applications for managing weed resistance and enhancing herbicide efficacy (Hilton et al., 1969).
Synthesis and Biological Activities
Research into the synthesis of new compounds structurally similar to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide has led to the discovery of molecules with promising antioxidant, antitumor, and antimicrobial activities. The microwave-assisted synthesis of pyrazolopyridines resulted in compounds exhibiting high antioxidant activity in assays, significant antitumor activity against liver and breast cell lines, and broad-spectrum antibacterial and antifungal activities (El‐Borai et al., 2013).
Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines related to 4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide were identified as alpha 1-adrenoceptor subtype-selective antagonists. This discovery is significant for developing therapies targeting the human lower urinary tract, potentially offering new treatments for conditions such as benign prostatic hyperplasia. The structural features of these compounds influenced their binding affinity and selectivity, providing insights into designing more effective drugs (Elworthy et al., 1997).
Antioxidant and Anticancer Properties
Another line of research synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. These compounds' antioxidant properties could pave the way for developing new therapeutic agents targeting oxidative stress-related diseases. The synthesis and biological evaluation underscore the potential of such compounds in medicinal chemistry for creating novel treatments (Ahmad et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” is not explicitly stated in the search results, it’s worth noting that pyridazin-3 (2H)-ones have been shown to possess a wide range of pharmacological activities . For example, a series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .
Direcciones Futuras
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones , there is potential for further exploration and development of “4-(5-(dimethylamino)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide” in various scientific research areas. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Propiedades
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVHVZQYZKYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)




![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)
![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)

![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)